molecular formula C15H13ClO B6286867 3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde CAS No. 1994157-12-8

3'-Chloro-3,4'-dimethyl-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B6286867
CAS No.: 1994157-12-8
M. Wt: 244.71 g/mol
InChI Key: ABDGKRPDHNSSQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, specific physical and chemical properties of “3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde” are not available in the literature .

Safety and Hazards

The safety and hazards of a chemical compound refer to its potential risks to human health and the environment. Unfortunately, specific safety and hazard information for “3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde” is not available in the literature .

Biochemical Analysis

Biochemical Properties

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context . Additionally, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can form Schiff bases with amino groups in proteins, leading to potential alterations in protein function and stability .

Cellular Effects

The effects of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in cell proliferation and apoptosis . Furthermore, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde exerts its effects through various mechanisms. One key mechanism involves the formation of covalent bonds with nucleophilic sites on biomolecules, such as the amino groups in proteins and the nitrogen atoms in nucleic acids . This can lead to enzyme inhibition or activation, depending on the specific target. Additionally, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and oxygen . Long-term exposure to 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde has been associated with alterations in cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity, including liver and kidney damage . Threshold effects have been noted, where a certain dosage level must be reached before observable adverse effects occur .

Metabolic Pathways

3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of reactive intermediates, which may further interact with cellular components and contribute to the compound’s overall biochemical effects .

Transport and Distribution

Within cells and tissues, 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross lipid membranes .

Subcellular Localization

The subcellular localization of 3’-Chloro-3,4’-dimethyl-[1,1’-biphenyl]-4-carbaldehyde is critical for its activity and function. This compound has been found to localize in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific subcellular compartments .

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-3-4-13(8-15(10)16)12-5-6-14(9-17)11(2)7-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGKRPDHNSSQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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